1-Arachidoyl-2-palmitoyl-3-oleoyl-rac-glycerol

Description

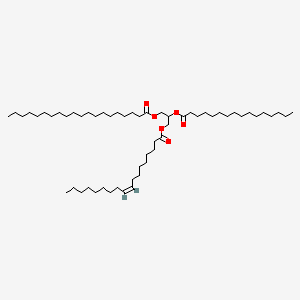

Eicosanoic acid, 2-[(1-oxohexadecyl)oxy]-3-[[(9Z)-1-oxo-9-octadecen-1-yl]oxy]propyl ester (CAS 81637-57-2) is a triacylglycerol (TAG) derivative with a glycerol backbone esterified to three distinct fatty acids:

- Sn-1 position: Eicosanoic acid (20:0, saturated).

- Sn-2 position: Hexadecanoic acid (16:0, saturated).

- Sn-3 position: Oleic acid (18:1(9Z), monounsaturated).

Its molecular formula is C57H108O6, with an average molecular weight of 889.46 g/mol .

Propriétés

IUPAC Name |

[2-hexadecanoyloxy-3-[(Z)-octadec-9-enoyl]oxypropyl] icosanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C57H108O6/c1-4-7-10-13-16-19-22-25-27-28-30-33-35-38-41-44-47-50-56(59)62-53-54(63-57(60)51-48-45-42-39-36-31-24-21-18-15-12-9-6-3)52-61-55(58)49-46-43-40-37-34-32-29-26-23-20-17-14-11-8-5-2/h26,29,54H,4-25,27-28,30-53H2,1-3H3/b29-26- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YPMNDOUIDVDQOW-WCTVFOPTSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCCC=CCCCCCCCC)OC(=O)CCCCCCCCCCCCCCC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCC/C=C\CCCCCCCC)OC(=O)CCCCCCCCCCCCCCC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C57H108O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

889.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Voies synthétiques et conditions de réaction : Le 1-Arachidoyl-2-Palmitoyl-3-Oléoyl-rac-glycérol peut être synthétisé par des réactions d'estérification impliquant du glycérol et les acides gras respectifs (acide arachidique, acide palmitique et acide oléique). La réaction nécessite généralement un catalyseur tel que l'acide sulfurique ou l'acide p-toluènesulfonique et est réalisée sous reflux .

Méthodes de production industrielle : Dans les milieux industriels, la production de ce composé peut impliquer des méthodes enzymatiques utilisant des lipases pour catalyser le processus d'estérification. Cette méthode offre une spécificité et des rendements plus élevés par rapport à la synthèse chimique .

Analyse Des Réactions Chimiques

Hydrolysis Reactions

Hydrolysis is a primary reaction for this compound, cleaving ester bonds to release constituent fatty acids and glycerol.

-

Mechanistic Insight : The ester bonds between glycerol and fatty acids (arachidic, palmitic, and oleic acids) are susceptible to nucleophilic attack by water or hydroxide ions. The reaction rate depends on the steric hindrance around the ester groups, with unsaturated oleic acid (C18:1) showing slightly slower hydrolysis due to its kinked structure .

Oxidation Reactions

The unsaturated oleic acid moiety (C18:1, 9Z) undergoes oxidation, particularly at the double bond.

-

Key Observations :

Transesterification Reactions

This reaction replaces ester-bound fatty acids with other acyl groups, enabling synthetic modifications.

-

Notable Data :

Thermal Degradation

High-temperature processing induces pyrolytic decomposition.

| Conditions | Products | Mechanism |

|---|---|---|

| >250°C, inert atmosphere | Alkanes, alkenes, carboxylic acids | Radical-mediated cleavage of C–C and C–O bonds |

-

Research Findings :

Comparative Reactivity of Acyl Chains

| Fatty Acid | Reactivity in Hydrolysis | Susceptibility to Oxidation |

|---|---|---|

| Arachidic acid (C20:0) | Moderate | Low (saturated) |

| Palmitic acid (C16:0) | High | Low (saturated) |

| Oleic acid (C18:1, 9Z) | Low | High (monounsaturated) |

Applications De Recherche Scientifique

Eicosanoic acid, 2-[(1-oxohexadecyl)oxy]-3-[[(9Z)-1-oxo-9-octadecen-1-yl]oxy]propyl ester is a triacylglycerol (TAG) that plays a role in energy storage and lipid metabolism.

Overview

- IUPAC Name [2-hexadecanoyloxy-3-[(Z)-octadec-9-enoyl]oxypropyl] icosanoate

- Molecular Formula C57H108O6

- Molecular Weight 889.5 g/mol

Biochemical Analysis

- Biochemical Properties TAGs play a crucial role in metabolism as energy sources and transporters of dietary fat.

- Cellular Effects The cellular effects of eicosanoic acid, 2-[(1-oxohexadecyl)oxy]-3-[[(9Z)-1-oxo-9-octadecen-1-yl]oxy]propyl ester are not fully known. TAGs influence various cellular processes, serving as a reserve of energy stored in adipose tissue as fat droplets.

- Molecular Mechanism As a TAG, it is likely to be involved in the storage of energy and could interact with various enzymes and proteins involved in lipid metabolism.

- Temporal Effects in Laboratory Settings TAGs are known to be stable molecules and can be stored for long periods in adipose tissue.

- Metabolic Pathways TAGs are metabolized in the process of lipolysis to release glycerol and fatty acids, which can then be used in energy production.

- Transport and Distribution TAGs are transported in the body through the bloodstream, packaged into lipoproteins.

- Subcellular Localization TAGs are typically stored in the adipose tissue and can also be found within cells in lipid droplets.

Antimicrobial Activity

Eicosanoic acid derivatives exhibit significant antimicrobial properties, demonstrating considerable inhibition against multiple oral microorganisms. For example, eicosanoic acid showed a mean percentage inhibition of 100% against pathogenic bacteria, suggesting its potential as an antibacterial agent.

| Fatty Acid | Mean % Inhibition |

|---|---|

| Eicosanoic Acid | 100% |

| Palmitoleic Acid | 78.59% |

| Oleic Acid | 27.33% |

Anti-inflammatory Activity

Eicosanoic acid derivatives modulate inflammatory responses and can act as signaling molecules in inflammatory processes by influencing the production of eicosanoids, which are critical in mediating immune responses and pain sensation. Studies have shown that these compounds can inhibit pro-inflammatory cytokines and enzymes involved in inflammation, suggesting their potential use in treating inflammatory diseases.

Immunomodulatory Effects

Mécanisme D'action

The mechanism of action of 1-Arachidoyl-2-Palmitoyl-3-Oleoyl-rac-glycerol involves its incorporation into lipid droplets within cells. It is metabolized by lipases to release free fatty acids, which can then be utilized for energy production or stored as fat . The compound also influences lipid signaling pathways and can affect gene expression related to lipid metabolism .

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

Triacylglycerols with Varied Acyl Chain Composition

TAG(20:0/18:0/18:1(9Z))

- Structure : Sn-1: 20:0; Sn-2: 18:0; Sn-3: 18:1(9Z).

- Molecular Formula : C57H108O6 (identical to the target compound).

- Key Difference: Replacement of sn-2 hexadecanoic acid (16:0) with stearic acid (18:0).

- Implications : Increased saturation at sn-2 may elevate melting point and reduce membrane fluidity compared to the target compound .

Eicosanoic Acid, 2,3-Bis[[(9Z)-1-Oxo-9-Octadecenyl]Oxy]Propyl Ester (CAS 77145-65-4)

- Structure : Sn-1: 20:0; Sn-2 and Sn-3: Oleic acid (18:1(9Z)).

- Molecular Formula : C59H110O6; molecular weight 915.50 g/mol .

- Key Difference: Two oleic acid residues instead of one oleic and one hexadecanoic acid.

- Implications : Higher unsaturation improves solubility in lipid-rich environments and may enhance interactions with unsaturated membrane components .

Mono- and Diacylglycerols

9-Octadecenoic Acid (Z)-, 2,3-Dihydroxypropyl Ester (Monoolein)

- Structure : Glycerol esterified to a single oleic acid (18:1(9Z)) at sn-1, with free hydroxyl groups at sn-2 and sn-3.

- Molecular Formula : C21H40O4; molecular weight 356.54 g/mol .

- Key Difference: Monounsaturated monoacylglycerol vs. triacylglycerol.

- Implications : Acts as an emulsifier in food and pharmaceuticals due to amphiphilic properties. Exhibits anti-inflammatory activity, unlike the fully esterified target compound .

Hydroxy-Substituted Analogs

9,12-Eicosadienoic Acid (9Z,12Z)-, 2-Hydroxy-3-[[(9Z)-1-Oxo-9-Octadecen-1-Yl]Oxy]Propyl Ester

- Structure : Sn-2 hydroxyl group; sn-1: 20:2(9Z,12Z); sn-3: 18:1(9Z).

- Key Difference : Hydroxyl group at sn-2 and polyunsaturated sn-1 acyl chain.

- Implications: Increased polarity enhances solubility in aqueous systems. The hydroxyl group may participate in hydrogen bonding, altering metabolic pathways compared to non-hydroxylated TAGs .

Structural and Functional Implications

Acyl Chain Length and Saturation

- Saturated Chains (16:0, 20:0) : Contribute to higher melting points and rigid lipid bilayer interactions.

- Unsaturated Chains (18:1(9Z)) : Introduce kinks, reducing packing density and increasing fluidity.

- Comparative Example : The target compound’sn-3 oleic acid likely improves bioavailability over fully saturated analogs like TAG(20:0/18:0/18:0) .

Data Table: Key Comparators

Activité Biologique

Eicosanoic acid, also known as arachidic acid, is a long-chain saturated fatty acid that plays a significant role in various biological processes. The specific compound of interest, eicosanoic acid, 2-[(1-oxohexadecyl)oxy]-3-[[(9Z)-1-oxo-9-octadecen-1-yl]oxy]propyl ester, is a complex fatty acid derivative with potential therapeutic applications. This article explores its biological activity, including antimicrobial, anti-inflammatory, and immunomodulatory effects, supported by recent research findings.

Chemical Structure and Properties

Eicosanoic acid derivatives are characterized by their unique structural features that enhance their biological activities. The compound contains ester linkages and functional groups that allow it to interact with biological membranes and cellular components effectively. Its molecular formula is .

1. Antimicrobial Activity

Research has demonstrated that eicosanoic acid derivatives exhibit significant antimicrobial properties. A study assessing various fatty acids found that eicosanoic acid showed considerable inhibition against multiple oral microorganisms. For instance, the mean percentage inhibition of pathogenic bacteria was notable, indicating its potential as an antibacterial agent .

| Fatty Acid | Mean % Inhibition |

|---|---|

| Eicosanoic Acid | 100% |

| Palmitoleic Acid | 78.59% |

| Oleic Acid | 27.33% |

This table illustrates the comparative antimicrobial efficacy of eicosanoic acid against other fatty acids.

2. Anti-inflammatory Activity

Eicosanoic acid derivatives are known to modulate inflammatory responses. They can act as signaling molecules in inflammatory processes by influencing the production of eicosanoids, which are critical in mediating immune responses and pain sensation . Experimental studies have shown that these compounds can inhibit pro-inflammatory cytokines and enzymes involved in inflammation, suggesting their potential use in treating inflammatory diseases.

3. Immunomodulatory Effects

The compound has been evaluated for its immunomodulatory capabilities. In vitro studies using murine macrophages indicated that eicosanoic acid enhances cell adhesion and phagocytic activity, which are essential for effective immune responses . These findings highlight its role in boosting innate immunity and suggest applications in immunotherapy.

Case Studies and Research Findings

Several studies have focused on the biological activities of eicosanoic acid and its derivatives:

- Study on Antidiabetic Effects : A recent study reported that eicosanoic acid derivatives possess antidiabetic properties by improving glucose metabolism and insulin sensitivity in diabetic models .

- Phytochemical Analysis : Another investigation into plant extracts containing eicosanoic acid revealed high antioxidant activity and potential for use in developing natural health products .

The mechanisms through which eicosanoic acid exerts its biological effects include:

- Signaling Pathways : Eicosanoids derived from eicosanoic acid can activate various signaling pathways involved in inflammation and immune response modulation.

- Enzyme Interaction : The compound may interact with enzymes such as cyclooxygenases (COX) and lipoxygenases (LOX), which are pivotal in the synthesis of inflammatory mediators .

Q & A

Basic Research Questions

Q. What spectroscopic techniques are recommended for structural elucidation of this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : Use , , and 2D NMR (e.g., COSY, HSQC) to resolve ester linkages and stereochemistry. For example, NMR can distinguish carbonyl carbons of eicosanoyl (C20:0), palmitoyl (C16:0), and oleoyl (C18:1, 9Z) groups .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) or MALDI-TOF confirms molecular weight (e.g., , MW 889.3 g/mol) and fragmentation patterns .

- Infrared (IR) Spectroscopy : Identify ester carbonyl stretches (~1740 cm) and unsaturated bonds (C=C at ~1650 cm) .

Q. What synthetic strategies are used to prepare this compound in laboratory settings?

- Methodological Answer :

- Stepwise Esterification : React eicosanoic acid with 2-[(1-oxohexadecyl)oxy]-3-[[(9Z)-1-oxo-9-octadecen-1-yl]oxy]propanol under acidic catalysis (e.g., , p-toluenesulfonic acid). Protect free hydroxyl groups if competing reactions occur .

- Continuous Flow Reactors : Optimize reaction kinetics and reduce side products (e.g., acyl migration) by controlling temperature (60–80°C) and pressure .

Q. What chromatographic methods are suitable for purification?

- Methodological Answer :

- Column Chromatography : Use silica gel with gradient elution (hexane:ethyl acetate, 90:10 to 70:30) to separate ester derivatives. Monitor fractions via TLC (R ~0.3–0.5) .

- Preparative HPLC : Employ reverse-phase C18 columns (acetonitrile:water, 85:15) for high-purity isolation (>95%) .

Advanced Research Questions

Q. How can discrepancies in NMR data due to stereoisomerism or dynamic acyl migration be resolved?

- Methodological Answer :

- Chiral Chromatography : Use Chiralpak® columns (e.g., IA or IB) with heptane:isopropanol (95:5) to separate enantiomers .

- NOESY NMR : Detect spatial proximity of acyl groups to confirm regiospecificity. For example, cross-peaks between propyl backbone protons and olefinic protons of the 9Z-octadecenoyl group .

- Computational Modeling : Apply density functional theory (DFT) to predict chemical shifts and validate experimental data .

Q. What experimental strategies mitigate acyl migration during synthesis or storage?

- Methodological Answer :

- Kinetic Control : Limit reaction time (<6 hours) and avoid protic solvents (e.g., methanol) to reduce ester interchange .

- Low-Temperature Storage : Store at -20°C under inert gas (argon) to minimize thermal degradation .

Q. How can stability under varying pH and temperature be systematically assessed?

- Methodological Answer :

- Accelerated Stability Studies : Incubate the compound in buffers (pH 3–10) at 40–60°C for 4 weeks. Monitor degradation via HPLC (C18 column, UV detection at 210 nm) .

- Kinetic Analysis : Calculate activation energy () using Arrhenius plots to predict shelf-life under standard conditions .

Q. How to design experiments studying interactions with lipid bilayers or proteins?

- Methodological Answer :

- Differential Scanning Calorimetry (DSC) : Measure phase transition temperatures of lipid bilayers incorporating the compound to assess membrane fluidity .

- Fluorescence Anisotropy : Use DPH or Laurdan probes to quantify changes in membrane order .

- Molecular Dynamics (MD) Simulations : Model interactions with phospholipid headgroups (e.g., phosphatidylinositol) to predict binding affinities .

Data Contradiction Analysis

Q. How to address conflicting reports on the compound’s melting point or solubility?

- Methodological Answer :

- Interlaboratory Validation : Compare DSC data across multiple labs using standardized heating rates (e.g., 5°C/min) and sample preparation protocols .

- Solubility Studies : Use Hansen solubility parameters to identify optimal solvents (e.g., chloroform for nonpolar esters, DMSO for polar mixtures) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.